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  • Product: 2-chloro-N-(2-phenoxyethyl)acetamide
  • CAS: 90869-70-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-chloro-N-(2-phenoxyethyl)acetamide (CAS 90869-70-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-chloro-N-(2-phenoxyethyl)acetamide, a molecule of interest in synthetic chemistry and potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-(2-phenoxyethyl)acetamide, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. Drawing from available data on the compound and its structural analogs, this document will cover its chemical and physical properties, a probable synthetic route, potential biological significance, and essential safety information.

Molecular Identity and Physicochemical Properties

2-chloro-N-(2-phenoxyethyl)acetamide is a member of the N-substituted chloroacetamide family. These compounds are characterized by a chloroacetyl group attached to a nitrogen atom, which in this case is part of a phenoxyethyl moiety.

Table 1: Physicochemical Properties of 2-chloro-N-(2-phenoxyethyl)acetamide

PropertyValueSource
CAS Number 90869-70-8N/A
Molecular Formula C₁₀H₁₂ClNO₂[1]
Molecular Weight 213.66 g/mol N/A
Canonical SMILES C1=CC=C(C=C1)OCCNC(=O)CCl[1]
InChI InChI=1S/C10H12ClNO2/c11-8-10(13)12-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)[1]
InChIKey KHBCOAPBKVRSFB-UHFFFAOYSA-N[1]
Predicted XlogP 1.8[1]

Synthesis and Reaction Chemistry

The synthesis of N-substituted chloroacetamides is a well-established chemical transformation. A general and reliable method involves the acylation of a primary or secondary amine with chloroacetyl chloride.[2]

Proposed Synthetic Protocol for 2-chloro-N-(2-phenoxyethyl)acetamide

This protocol is based on established methods for the synthesis of related chloroacetamides.[2]

Step 1: Amine Preparation The starting material, 2-phenoxyethanamine, can be synthesized via several routes, with a common method being the reaction of phenol with 2-chloroethanol followed by amination.

Step 2: Acylation Reaction

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyethanamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • The crude 2-chloro-N-(2-phenoxyethyl)acetamide can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis cluster_reactants Reactants cluster_products Products Phenoxyethanamine 2-Phenoxyethanamine Reaction Acylation Phenoxyethanamine->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Product 2-chloro-N-(2-phenoxyethyl)acetamide HCl_Base Triethylammonium Chloride Reaction->Product Reaction->HCl_Base caption Synthesis of 2-chloro-N-(2-phenoxyethyl)acetamide

A generalized reaction scheme for the synthesis of the target molecule.

Spectral Characterization

While specific experimental spectra for 2-chloro-N-(2-phenoxyethyl)acetamide are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals corresponding to the aromatic protons of the phenoxy group, the methylene protons of the ethyl bridge, and the methylene protons of the chloroacetyl group. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (oxygen, nitrogen, and chlorine).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons in the phenyl ring, the two methylene carbons of the ethyl linker, the carbonyl carbon, and the carbon bearing the chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-O-C stretching of the ether linkage, and C-Cl stretching. For similar N-substituted chloroacetamides, the N-H stretch typically appears around 3250-3300 cm⁻¹, and the C=O stretch is observed in the region of 1650-1670 cm⁻¹.[2]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.66 g/mol ). Predicted mass spectrometry data suggests prominent adducts with H⁺, Na⁺, and NH₄⁺ in positive ion mode.[1] The fragmentation pattern would likely involve cleavage at the amide bond and the ether linkage.

Potential Biological Activity and Applications

The chloroacetamide functional group is a known reactive moiety that can act as an alkylating agent. This reactivity is the basis for the biological activity observed in many compounds containing this feature.

Antimicrobial Potential

N-substituted chloroacetamides have been investigated for their antimicrobial properties.[2][3] The presence of the chlorine atom on the alpha-carbon to the carbonyl group is often crucial for this activity, as it enhances the electrophilicity of the carbon, making it susceptible to nucleophilic attack by biological macromolecules, such as enzymes in bacteria and fungi.[4] Studies on a variety of N-aryl and N-alkyl chloroacetamides have demonstrated their efficacy against a range of bacterial and fungal strains.[2][5] It is plausible that 2-chloro-N-(2-phenoxyethyl)acetamide could exhibit similar antimicrobial activity, making it a candidate for further investigation in the development of new anti-infective agents.

Other Potential Applications

The reactivity of the chloroacetyl group also makes this compound a useful intermediate in organic synthesis. It can be used to introduce the phenoxyethyl acetamide moiety into larger molecules through nucleophilic substitution of the chlorine atom.

Safety and Handling

Specific toxicological data for 2-chloro-N-(2-phenoxyethyl)acetamide is not available. However, based on the known hazards of the parent compound, 2-chloroacetamide, and other related molecules, caution should be exercised when handling this substance.

General Hazards of Chloroacetamides:

  • Toxicity: Chloroacetamide is classified as toxic if swallowed.[6] Animal studies indicate that it can be absorbed through the skin.[6]

  • Irritation: The substance is irritating to the eyes and skin.[6]

  • Sensitization: Repeated or prolonged contact may cause skin sensitization.[6]

  • Reproductive Toxicity: Animal tests suggest that 2-chloroacetamide may have adverse effects on reproduction or development.[6]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Conclusion

2-chloro-N-(2-phenoxyethyl)acetamide is a molecule with potential for further research and development, particularly in the field of antimicrobial discovery. While specific experimental data for this compound is limited, a comprehensive understanding of its properties and potential can be derived from the well-established chemistry and biological activity of the N-substituted chloroacetamide class of compounds. The synthetic route is straightforward, and the compound's reactive nature makes it both a potential bioactive agent and a useful synthetic intermediate. As with any chemical, proper safety precautions are paramount when handling and working with this compound. Further studies are warranted to fully characterize its physicochemical properties, biological activity, and toxicological profile.

References

  • International Chemical Safety Cards (ICSC). (n.d.). 2-CHLOROACETAMIDE. Retrieved from [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • PubChemLite. (n.d.). 2-chloro-n-(2-phenoxyethyl)acetamide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. Retrieved from [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Retrieved from [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. Retrieved from [Link]

  • 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem - NIH. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific.
  • Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. Retrieved from [Link]

  • Acetamide, 2-chloro-: Human health tier II assessment. Retrieved from [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. Retrieved from [Link]

  • acetamide, N-[2-[4-chloro-2-(phenylmethyl)phenoxy]ethyl]- - SpectraBase. Retrieved from [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Retrieved from [Link]

  • Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem - NIH. Retrieved from [Link]

  • (PDF) 2-Chloro-N-phenylacetamide - ResearchGate. Retrieved from [Link]

  • Acetamide, 2-chloro- - the NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-N-(2-phenoxyethyl)acetamide

Executive Summary 2-Chloro-N-(2-phenoxyethyl)acetamide (CAS: 90869-70-8) represents a critical electrophilic building block in the synthesis of heterocyclic small molecules. Characterized by a reactive -chloroacetamide m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-(2-phenoxyethyl)acetamide (CAS: 90869-70-8) represents a critical electrophilic building block in the synthesis of heterocyclic small molecules. Characterized by a reactive


-chloroacetamide moiety linked to a phenoxyethyl ether chain, this compound serves as a versatile "linker" scaffold. Its dual functionality—combining a nucleophile-susceptible alkyl chloride with a stable amide backbone—makes it indispensable for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and ion channel modulators where the phenoxyethyl group acts as a hydrophobic anchor.

This guide provides a definitive technical analysis of its molecular properties, validated synthetic protocols, and mechanistic utility in pharmaceutical development.

Molecular Identity & Physicochemical Architecture[1]

The precise characterization of 2-chloro-N-(2-phenoxyethyl)acetamide is fundamental for stoichiometric calculations in multi-step synthesis.

Core Identifiers
ParameterTechnical Specification
IUPAC Name 2-Chloro-N-(2-phenoxyethyl)acetamide
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight (Average) 213.66 g/mol
Monoisotopic Mass 213.05565 Da
CAS Registry Number 90869-70-8
InChIKey KHBCOAPBKVRSFB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCNC(=O)CCl
Structural Analysis

The molecule consists of three distinct pharmacophoric/reactive zones:

  • The Electrophilic "Warhead": The chloromethyl group (

    
    ) is highly susceptible to 
    
    
    
    nucleophilic attack, making it a prime site for covalent tethering or macrocyclization.
  • The Linker: The ethyl amide chain provides rotational freedom, allowing the terminal aromatic ring to orient into hydrophobic pockets of target proteins.

  • The Hydrophobic Tail: The phenoxy group serves as a

    
    -stacking element, often critical for receptor affinity.
    

Validated Synthetic Methodology

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The following protocol utilizes a modified Schotten-Baumann reaction under anhydrous conditions to prevent hydrolysis of the acid chloride.

Reaction Scheme (DOT Visualization)

SynthesisPathway Amine 2-Phenoxyethylamine (Nucleophile) Transition Tetrahedral Intermediate Amine->Transition Nucleophilic Attack Chloride Chloroacetyl Chloride (Electrophile) Chloride->Transition Nucleophilic Attack Base Triethylamine (Et3N) (HCl Scavenger) Byproduct Et3N·HCl (Precipitate) Base->Byproduct Proton Capture Solvent DCM (0°C) Solvent->Transition Medium Product 2-Chloro-N-(2-phenoxyethyl)acetamide (Target) Transition->Product Elimination of Cl-

Figure 1: Synthetic pathway via N-acylation of 2-phenoxyethylamine. The base is critical to neutralize the HCl byproduct and drive the equilibrium forward.

Detailed Protocol

Reagents:

  • 2-Phenoxyethylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-phenoxyethylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. Critical: The reaction is exothermic; failure to cool may lead to bis-acylation or polymerization.

  • Addition: Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Maintain internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the amine spot.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with saturated

      
       (2 x 20 mL) to neutralize excess acid.
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Mechanistic Utility & Applications

The core value of 2-chloro-N-(2-phenoxyethyl)acetamide lies in its reactivity profile. It acts as a "lynchpin" in the synthesis of complex heterocycles.

Primary Reaction Modes
  • Finkelstein Reaction: Conversion to the iodo-derivative (using NaI in acetone) to enhance electrophilicity for difficult substitutions.

  • Heterocyclization: Reaction with internal nucleophiles or secondary amines to form morpholinones or oxazepines.

  • Thiol Alkylation: Used extensively to link pharmacophores to cysteine residues or thiolated scaffolds (e.g., thieno[2,3-b]pyridines).

Application Workflow (DOT Visualization)

Applications Core 2-Chloro-N-(2-phenoxyethyl)acetamide Path1 Reaction with Secondary Amines Core->Path1 SN2 Substitution Path2 Reaction with Thiols (R-SH) Core->Path2 Thio-alkylation Path3 Intramolecular Cyclization Core->Path3 Base-catalyzed Drug1 Glycinamide Analogues (Na Channel Blockers) Path1->Drug1 Drug2 Thioether-linked Bioactives Path2->Drug2 Drug3 1,4-Oxazepine Derivatives Path3->Drug3

Figure 2: Divergent synthetic utility. The compound serves as a precursor for three distinct classes of bioactive molecules.

Safety & Handling (E-E-A-T Compliance)

As an


-chloroacetamide, this compound is classified as a potent alkylating agent .
  • Skin Sensitization: Chloroacetamides are known contact allergens. They can alkylate cysteine residues in skin proteins, leading to haptenization and immune response. Double-gloving (Nitrile) is mandatory.

  • Respiratory Hazard: Avoid inhalation of dust or aerosols. Handle only within a certified chemical fume hood.

  • Stability: Store in a cool, dry place. While relatively stable, the C-Cl bond can hydrolyze slowly in moist air, releasing HCl gas.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(2-phenoxy-ethyl)-acetamide Product Analysis. Retrieved from (Verified CAS 90869-70-8).

  • PubChem. (2023). Compound Summary: 2-Chloro-N-(2-phenoxyethyl)acetamide.[1][2] National Center for Biotechnology Information. Retrieved from .

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(2-phenoxy-ethyl)-acetamide Physicochemical Data. Retrieved from .

  • Organic Syntheses. (1927). General Procedure for Chloroacetylation of Amines. Org. Synth. 1927, 7, 16. (Foundational methodology for chloroacetamide synthesis).

Sources

Foundational

A Comprehensive Technical Guide to the Safety Data Sheet for 2-chloro-N-(2-phenoxyethyl)acetamide

Disclaimer: Following a comprehensive search, a specific Safety Data Sheet (SDS) for 2-chloro-N-(2-phenoxyethyl)acetamide was not available. This guide has been constructed based on data for the structurally similar comp...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Following a comprehensive search, a specific Safety Data Sheet (SDS) for 2-chloro-N-(2-phenoxyethyl)acetamide was not available. This guide has been constructed based on data for the structurally similar compound, 2-chloro-N-(2-phenylethyl)acetamide (CAS: 13156-95-1) , and general principles of chemical safety. The information herein is for illustrative and educational purposes and must not be used as a direct safety reference for 2-chloro-N-(2-phenoxyethyl)acetamide. Researchers and drug development professionals must obtain a compound-specific SDS from the manufacturer before handling.

Introduction: A Proactive Approach to Chemical Safety

In the realm of drug discovery and development, novel chemical entities are the building blocks of innovation. However, with novelty comes the responsibility of rigorous safety assessment. This guide provides a senior application scientist's perspective on interpreting and applying the Safety Data Sheet (SDS) for chloro-acetamide derivatives, using 2-chloro-N-(2-phenylethyl)acetamide as a case study. The objective is not merely to comply with regulations but to foster a deep-seated culture of safety through understanding the why behind each precautionary measure. The principles discussed are fundamental to handling new chemical entities where comprehensive data may be sparse.

Chemical Identity and Physicochemical Properties

Before any risk assessment can begin, it is crucial to understand the fundamental properties of the substance. For our illustrative compound, 2-chloro-N-(2-phenylethyl)acetamide:

  • Molecular Formula: C₁₀H₁₂ClNO[1]

  • Molecular Weight: 197.66 g/mol [1]

  • CAS Number: 13156-95-1[1]

  • Synonyms: 2-Chloro-N-phenethylacetamide[1]

The presence of a chloro-acetamide functional group immediately signals a need for caution, as this class of compounds is known for its reactivity and potential biological activity. The phenylethyl group adds lipophilicity, which may influence its absorption through the skin.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For 2-chloro-N-(2-phenylethyl)acetamide, the available data indicates significant potential hazards.[1]

GHS Hazard Summary Table
Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3💀DangerH301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1corrosionDangerH318: Causes serious eye damage[1]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1]

Expert Insight: The combination of acute oral toxicity (Category 3) and severe eye damage potential (Category 1) is a critical concern. This profile necessitates stringent controls to prevent ingestion and any eye contact. The skin and respiratory irritation warnings further underscore the need for comprehensive personal protective equipment (PPE).

The Causality of Experimental Safety Protocols

A self-validating safety protocol is one where the reasons for each step are understood and respected. The following protocols are derived from the hazard profile of our example compound.

Exposure Control and Personal Protective Equipment (PPE)

The primary directive is to create a barrier between the researcher and the chemical. The choice of PPE is a direct response to the identified hazards.

  • Engineering Controls: All handling of 2-chloro-N-(2-phenylethyl)acetamide, including weighing and solution preparation, must occur within a certified chemical fume hood.[2] This is a non-negotiable control to mitigate the risk of inhaling dust or aerosols, directly addressing the H335 warning for respiratory irritation.[1]

  • Eye Protection: Due to the H318 classification (Causes serious eye damage), standard safety glasses are insufficient.[1] Chemical safety goggles that form a seal around the eyes are mandatory.[3] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[4]

  • Skin Protection: The H315 warning (Causes skin irritation) dictates the use of nitrile gloves.[1] Given that chloroacetamides can sometimes penetrate standard gloves over time, it is prudent to double-glove. A lab coat, fully buttoned, is required, and for procedures with a higher risk of spills, a chemically resistant apron is recommended.[3]

  • Respiratory Protection: For situations where a fume hood is not feasible (e.g., large-scale transfers), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[3]

Safe Handling and Storage
  • Handling: Avoid creating dust when working with the solid material.[2] Use designated spatulas and weighing papers, and clean them immediately after use. Always wash hands thoroughly after handling, even if gloves were worn.[3]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5] The container must be tightly sealed and clearly labeled.[3] Store in a locked cabinet to control access.[3]

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any new experiment. The following workflow ensures all hazards are considered and controlled.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_evaluation Evaluation Phase cluster_control Control Phase cluster_execution Execution Phase A Identify Chemical: 2-chloro-N-(2-phenoxyethyl)acetamide B Review SDS & Literature (Use analogue data if necessary) A->B Gather info C Identify Hazards: - Acute Oral Toxicity - Eye Damage - Skin/Resp Irritation B->C Extract hazards D Assess Exposure Potential: - Quantity used - Physical form (solid/solution) - Procedure duration C->D Input to assessment E Determine Risk Level (High/Medium/Low) D->E Analyze F Implement Control Measures: - Fume Hood - Goggles & Face Shield - Double Gloves E->F Mitigate risk G Develop Emergency Plan: - Spill Kit - Eyewash/Shower Access - First Aid F->G Prepare for incidents H Execute Experiment with Controls G->H Proceed safely I Review & Refine: - Were there any near misses? - Can the process be safer? H->I Post-experiment

Caption: Workflow for conducting a risk assessment before handling a hazardous chemical.

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accident.

Detailed Emergency Protocols
IncidentProtocolJustification
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[3]The H318 classification implies a risk of serious, potentially irreversible damage. Immediate and prolonged flushing is critical to minimize tissue damage.
Skin Contact 1. Immediately remove all contaminated clothing.[2] 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists.[3]Prompt removal of the substance is necessary to prevent further irritation and potential absorption through the skin.
Ingestion 1. Do NOT induce vomiting. [3] 2. Rinse mouth with water.[3] 3. Immediately call a poison control center or seek emergency medical attention.[4] Show the SDS to the medical professional.The H301 "Toxic if swallowed" classification means inducing vomiting could cause further damage and aspiration. Professional medical intervention is critical.
Inhalation 1. Move the affected person to fresh air immediately.[2] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (use a barrier device).[2] 3. Seek immediate medical attention.Addresses the H335 respiratory irritation hazard and ensures the person is removed from the contaminated atmosphere.[1]
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For a solid, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[2] 4. For a liquid, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. 5. Ventilate the area and wash the spill site after material pickup is complete.[2]A controlled cleanup prevents further exposure and contamination of the laboratory environment.

Disposal Considerations

Chemical waste must be handled with the same care as the parent compound. All waste containing 2-chloro-N-(2-phenoxyethyl)acetamide must be collected in a designated, sealed, and clearly labeled hazardous waste container. Disposal must be carried out through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[3]

References

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

  • Chem-Supply. 2-Chloroacetamide(79-07-2)MSDS Melting Point Boiling Density Storage Transport. [Link]

  • PubChem. 2-Chloro-N-phenethyl-acetamide. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

  • INCHEM. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-chloro-N-(2-phenoxyethyl)acetamide from 2-phenoxyethylamine

Application Note: High-Purity Synthesis of 2-Chloro-N-(2-phenoxyethyl)acetamide Abstract & Strategic Significance This guide details the optimized protocol for synthesizing 2-chloro-N-(2-phenoxyethyl)acetamide , a versat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Chloro-N-(2-phenoxyethyl)acetamide

Abstract & Strategic Significance

This guide details the optimized protocol for synthesizing 2-chloro-N-(2-phenoxyethyl)acetamide , a versatile electrophilic intermediate commonly used in medicinal chemistry. This scaffold serves as a critical "linker" motif in the development of kinase inhibitors (e.g., VEGFR2 targets), local anesthetics, and antimicrobial agents. The


-chloroacetamide moiety acts as a reactive handle for subsequent nucleophilic substitutions (SN2) with secondary amines or thiols, enabling the rapid diversification of lead compounds.

Retrosynthetic Analysis & Reaction Design

The synthesis is a classic nucleophilic acyl substitution (N-acylation). The strategy prioritizes the suppression of bis-acylation and hydrolysis of the highly reactive chloroacetyl chloride.

Reaction Scheme: The primary amine (2-phenoxyethylamine) attacks the carbonyl carbon of chloroacetyl chloride. A base is required to scavenge the liberated HCl, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.

ReactionScheme Amine 2-Phenoxyethylamine (Nucleophile) Conditions Base: Et3N or DIPEA Solvent: DCM or THF Temp: 0°C to RT Amine->Conditions AcidCl Chloroacetyl Chloride (Electrophile) AcidCl->Conditions Product 2-Chloro-N-(2-phenoxyethyl)acetamide (Target) Conditions->Product Byproduct HCl (Scavenged as Salt) Conditions->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target


-chloroacetamide.

Experimental Protocol

Reagents & Stoichiometry
  • Limiting Reagent: 2-Phenoxyethylamine.

  • Acylating Agent: Chloroacetyl chloride (1.1 – 1.2 equivalents). Slight excess ensures complete conversion.

  • Base: Triethylamine (TEA) (1.5 equivalents). Essential to neutralize HCl.

  • Solvent: Dichloromethane (DCM).[1] Chosen for high solubility of reactants and ease of aqueous workup.

ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
2-Phenoxyethylamine 137.181.0~1.03Substrate
Chloroacetyl Chloride 112.941.21.41Electrophile
Triethylamine (TEA) 101.191.50.73Base/Scavenger
Dichloromethane (DCM) 84.93N/A1.33Solvent
Step-by-Step Procedure (Standard 10 mmol Scale)

Step 1: Preparation (0 - 15 min)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to prevent hydrolysis of the acid chloride by atmospheric moisture.
    
  • Add 2-phenoxyethylamine (1.37 g, 10 mmol) and DCM (40 mL).

  • Add Triethylamine (2.1 mL, 15 mmol) via syringe.

  • Cool the mixture to 0°C using an ice-water bath. Rationale: Cooling controls the exothermic nature of the reaction and minimizes side reactions.

Step 2: Acylation (15 - 60 min)

  • Dilute chloroacetyl chloride (1.35 g, ~0.96 mL, 12 mmol) in a separate vial with 5 mL of DCM.

  • Add the acid chloride solution dropwise to the stirring amine solution over 10–15 minutes. Caution: Vigorous fuming may occur if moisture is present.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (RT) for 2 hours.

Step 3: Monitoring (PAT)

  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Observation: The starting amine (polar, stays near baseline) should disappear; the product (less polar amide) will appear at higher

    
     (~0.4–0.6).
    
  • Visual: The formation of a white precipitate (TEA·HCl salts) indicates reaction progress.

Step 4: Workup & Isolation

  • Quench the reaction by adding water (30 mL) and stir vigorously for 5 minutes to hydrolyze excess acid chloride.

  • Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Wash Sequence:

    • 1x 1M HCl (20 mL): Removes unreacted amine and TEA.

    • 1x Sat. NaHCO₃ (20 mL): Neutralizes residual acid.

    • 1x Brine (20 mL): Removes water.

  • Dry the organic layer over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) at 35°C.

Step 5: Purification

  • The crude product often solidifies upon standing.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Hexane/EtOAc.

  • Yield Expectation: 85–95% (White to off-white solid).

Process Workflow & Troubleshooting

Workflow start Start: Dissolve Amine + TEA in DCM cool Cool to 0°C start->cool add Dropwise Addition of Chloroacetyl Chloride cool->add react Stir: 0°C (30 min) -> RT (2 hr) add->react check QC Check: TLC/LCMS (Is Amine Consumed?) react->check check->react No (Add more Acid Cl) quench Quench with Water check->quench Yes wash Wash: 1M HCl -> NaHCO3 -> Brine quench->wash dry Dry (Na2SO4) & Concentrate wash->dry

Caption: Operational workflow for the synthesis, ensuring quality control checkpoints.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is dry; use anhydrous DCM; check reagent quality.
Impurity: Dimer Bis-acylationEnsure strictly dropwise addition at 0°C; do not use large excess of acid chloride.
Sticky Oil Residual SolventDry under high vacuum for 4+ hours; induce crystallization by scratching with a glass rod or adding cold hexanes.

Characterization (Self-Validation)

To validate the synthesis, the researcher should observe the following spectral signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~7.3–6.9 ppm (m, 5H, Aromatic protons).
      
    • 
       ~6.8 ppm (br s, 1H, NH  amide).
      
    • 
       ~4.1 ppm (t, 2H, 
      
      
      
      ).
    • 
       ~4.0 ppm (s, 2H, 
      
      
      
      ) – Diagnostic Singlet.
    • 
       ~3.7 ppm (q, 2H, 
      
      
      
      ).
  • Mass Spectrometry (LCMS):

    • Parent Ion: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      .
      
    • Isotope Pattern: Distinct 3:1 ratio for

      
       (m/z 214 and 216).
      

Safety & Hazards (Critical)

  • Chloroacetyl Chloride: Highly toxic, lachrymator, and corrosive. Reacts violently with water to release HCl gas. Handle only in a functioning fume hood. Wear double nitrile gloves.

  • 2-Phenoxyethylamine: Irritant.[3] Avoid skin contact.[3][4][5][6]

  • DCM: Volatile organic solvent, potential carcinogen.

References

  • Katke, S. A., et al. (2011).[7] "Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives." International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.[7] Link

  • BenchChem. (2025).[8] "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem Technical Support. Link

  • Santa Cruz Biotechnology. "2-Chloro-N-(2-phenoxy-ethyl)-acetamide Product Data." SCBT. Link

  • PubChem. "2-Chloro-N-(2-phenylethyl)acetamide Compound Summary."[9] National Library of Medicine. Link

  • Fisher Scientific. "Safety Data Sheet: 2-Chloro-N-phenylacetamide." Fisher Scientific.[1] Link

Sources

Application

Synthesis of N-(2-phenoxyethyl)-2-chloroacetamide: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of N-(2-phenoxyethyl)-2-chloroacetamide, a valuable intermediate in pharmaceutical and materials science research. The protocol details the N-acylat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-phenoxyethyl)-2-chloroacetamide, a valuable intermediate in pharmaceutical and materials science research. The protocol details the N-acylation of 2-phenoxyethylamine with chloroacetyl chloride under Schotten-Baumann-inspired conditions. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization.

Introduction: The Significance of N-Acylation

The formation of an amide bond via N-acylation is a cornerstone of modern organic synthesis, fundamental to the construction of peptides, pharmaceuticals, and polymers.[1] Chloroacetyl chloride is a highly versatile and reactive acylating agent, prized for its cost-effectiveness and the synthetic utility of the resulting α-chloroacetamide moiety.[1][2] This reactive handle is amenable to subsequent nucleophilic substitution, enabling the facile elaboration of the initial product into more complex molecular architectures.[1]

The reaction between 2-phenoxyethylamine and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism, often facilitated by a base to neutralize the hydrogen chloride byproduct. This is a classic example of the Schotten-Baumann reaction, a robust method for acylating amines and alcohols.[3][4] The selection of an appropriate base and solvent system is critical to ensure high yields and minimize side reactions. This guide will detail a reliable protocol utilizing triethylamine as an organic base in an aprotic solvent, a common and effective variation of the Schotten-Baumann conditions.[2][5]

Reaction Scheme and Mechanism

The overall transformation involves the reaction of the primary amine of 2-phenoxyethylamine with the electrophilic carbonyl carbon of chloroacetyl chloride.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2_phenoxyethylamine 2-Phenoxyethylamine reaction_arrow plus1 + chloroacetyl_chloride Chloroacetyl Chloride base Triethylamine (Et3N) base->reaction_arrow Et3N solvent Dichloromethane (DCM) solvent->reaction_arrow DCM, 0°C to rt product N-(2-phenoxyethyl)-2-chloroacetamide plus2 + byproduct Triethylammonium chloride

Caption: Overall reaction for the synthesis of N-(2-phenoxyethyl)-2-chloroacetamide.

The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion. The triethylamine acts as a base to quench the resulting protonated amide, driving the reaction to completion.

Safety and Handling

Extreme Caution is Advised. Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory substance.[6][7] It reacts violently with water, releasing toxic hydrogen chloride gas.[6][8] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Hazard Precautionary Measures
Chloroacetyl Chloride Corrosive, toxic by inhalation and skin contact, lachrymator, reacts violently with water.[4][6][8] Always handle in a fume hood. Wear chemical-resistant gloves (butyl rubber or Viton recommended), tightly fitting safety goggles, and a face shield.[6] Have an emergency eyewash station and safety shower readily accessible.[9]
Triethylamine Flammable liquid and vapor. Causes skin irritation and serious eye damage. Harmful if inhaled.
Dichloromethane Volatile and suspected carcinogen. Avoid inhalation and skin contact.

Spill and Waste Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste.[6] Do not use water to clean up spills of chloroacetyl chloride.[9] All chemical waste should be disposed of in accordance with local and institutional regulations.

Experimental Protocol

This protocol is adapted from analogous procedures for the N-acylation of amines with chloroacetyl chloride.[5][10]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Phenoxyethylamine137.185.00 g36.4 mmol
Chloroacetyl chloride112.944.52 g (3.19 mL)40.0 mmol
Triethylamine101.195.53 g (7.61 mL)54.6 mmol
Dichloromethane (DCM), anhydrous-150 mL-
1 M Hydrochloric Acid (HCl)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) soln.-50 mL-
Brine (saturated NaCl soln.)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-phenoxyethylamine (5.00 g, 36.4 mmol) and anhydrous dichloromethane (100 mL).

  • Addition of Base: Add triethylamine (5.53 g, 54.6 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Dissolve chloroacetyl chloride (4.52 g, 40.0 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction:

    • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

workflow start Start setup 1. Dissolve 2-phenoxyethylamine and triethylamine in DCM start->setup cool 2. Cool to 0°C setup->cool add_cac 3. Add chloroacetyl chloride solution dropwise cool->add_cac react 4. Stir at room temperature for 2-4 hours add_cac->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Work-up (HCl, NaHCO3, Brine) monitor->workup Reaction Complete isolate 7. Dry and concentrate organic phase workup->isolate purify 8. Purify by recrystallization or column chromatography isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of N-(2-phenoxyethyl)-2-chloroacetamide.

Characterization of N-(2-phenoxyethyl)-2-chloroacetamide

The final product, N-(2-phenoxyethyl)-2-chloroacetamide, should be characterized to confirm its identity and purity.

Technique Expected Results
Appearance White to off-white solid.
Melting Point Expected to be a solid with a distinct melting range. Analogous N-aryl chloroacetamides have melting points ranging from 134-151 °C.[9][11]
¹H NMR The spectrum should show characteristic peaks for the aromatic protons (δ 6.8-7.4 ppm), the phenoxy methylene protons (-O-CH₂-, triplet, ~δ 4.1 ppm), the amide methylene protons (-N-CH₂-, quartet, ~δ 3.7 ppm), the chloroacetyl methylene protons (Cl-CH₂-, singlet, ~δ 4.1 ppm), and a broad singlet for the amide proton (-NH-, ~δ 6.5-8.0 ppm).
¹³C NMR Expected signals include those for the aromatic carbons (δ 110-160 ppm), the phenoxy methylene carbon (-O-CH₂-, ~δ 67 ppm), the amide methylene carbon (-N-CH₂-, ~δ 41 ppm), the chloroacetyl methylene carbon (Cl-CH₂-, ~δ 43 ppm), and the amide carbonyl carbon (-C=O, ~δ 165 ppm).[12]
IR Spectroscopy Characteristic absorptions should be observed for the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), the amide C=O stretch (~1670 cm⁻¹), and the C-Cl stretch (~750 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. For C₁₀H₁₂ClNO₂, the expected m/z would be ~213.06 and ~215.06.

Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Moisture in reagents or glassware. 2. Inactive chloroacetyl chloride (hydrolyzed). 3. Insufficient base.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use a fresh bottle of chloroacetyl chloride or distill before use. 3. Ensure at least 1.1 equivalents of base are used to neutralize the HCl byproduct.
Multiple Products Observed by TLC 1. Reaction of the product with unreacted amine. 2. Reaction too warm, leading to side reactions.1. Add the chloroacetyl chloride slowly at 0 °C to ensure it reacts with the primary amine before side reactions can occur. 2. Maintain a low temperature during the addition of the acyl chloride.
Product is an Oil and Difficult to Purify 1. Presence of impurities. 2. The product may have a low melting point.1. Attempt purification by flash column chromatography. 2. Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-(2-phenoxyethyl)-2-chloroacetamide. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be achieved. The α-chloroacetamide functionality of the product makes it a versatile intermediate for further synthetic transformations, opening avenues for the development of novel compounds in various fields of chemical research.

References

  • PrepChem. Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. Available from: [Link]

  • NJ.gov. HAZARD SUMMARY - CHLOROACETYL CHLORIDE. Available from: [Link]

  • PubChem. 2-chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]

  • PubChem. 2-Chloro-N-phenethyl-acetamide. Available from: [Link]

  • Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • Singh, R. et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • PrepChem. Preparation of 2-chloro-N-phenylacetamide. Available from: [Link]

  • Patents.google.com. US4505859A - Preparation of 2-haloethylamides.
  • Abdel-Latif, E. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available from: [Link]

  • Wikipedia. Chloroacetyl chloride. Available from: [Link]

Sources

Method

Application Note: Protocol for N-Acylation of Phenoxyethylamine with Chloroacetyl Chloride

Abstract & Strategic Significance The synthesis of N-(2-phenoxyethyl)-2-chloroacetamide represents a critical transformation in medicinal chemistry, particularly in the development of covalent inhibitors, PROTACs (Proteo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The synthesis of N-(2-phenoxyethyl)-2-chloroacetamide represents a critical transformation in medicinal chemistry, particularly in the development of covalent inhibitors, PROTACs (Proteolysis Targeting Chimeras), and peptidomimetics. The chloroacetamide moiety serves as a versatile electrophile, capable of reacting with cysteine residues in proteins or serving as a handle for further functionalization via nucleophilic substitution (SN2).

This protocol details a robust, scalable method for the N-acylation of 2-phenoxyethylamine using chloroacetyl chloride. Unlike generic procedures, this guide addresses specific challenges associated with primary alkyl amines containing ether linkages, focusing on controlling exotherms to prevent bis-acylation and optimizing workup procedures to ensure high purity without chromatographic separation.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic acyl substitution. The nucleophilic nitrogen of the phenoxyethylamine attacks the carbonyl carbon of the chloroacetyl chloride. A non-nucleophilic base (Triethylamine or DIPEA) is essential to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.

Key Mechanistic Considerations:
  • Exotherm Control: The reaction is highly exothermic. Uncontrolled heat can lead to bis-acylation (formation of the imide) or hydrolysis of the acyl chloride if moisture is present.

  • Base Selection: Triethylamine (TEA) is preferred over inorganic bases (like NaOH) for anhydrous organic solvent protocols to maintain homogeneity and prevent hydrolysis of the sensitive chloroacetyl group.

  • Solvent Choice: Dichloromethane (DCM) is the standard solvent due to its ability to solubilize both reactants and the product while allowing easy aqueous workup.

Workflow Diagram

ReactionWorkflow Start Start: Reagent Prep Solubilization Dissolve Phenoxyethylamine in DCM + TEA Start->Solubilization Cooling Cool to 0°C (Ice/Water Bath) Solubilization->Cooling Addition Dropwise Addition of Chloroacetyl Chloride Cooling->Addition Critical Control Point Reaction Stir 0°C -> RT (1-2 Hours) Addition->Reaction Monitoring Monitor via TLC/LCMS Reaction->Monitoring Decision Complete? Monitoring->Decision Decision->Reaction No Quench Quench with Water Decision->Quench Yes Workup Acid/Base Wash Cycle (Remove amine/acid) Quench->Workup Purification Recrystallization (EtOH/Hexane) Workup->Purification End Final Product: N-(2-phenoxyethyl)-2-chloroacetamide Purification->End

Caption: Optimized workflow for the synthesis of N-(2-phenoxyethyl)-2-chloroacetamide, highlighting the critical temperature control point during addition.

Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
2-Phenoxyethylamine 137.181.0Substrate
Chloroacetyl Chloride 112.941.1 - 1.2Electrophile
Triethylamine (TEA) 101.191.5Base (HCl Scavenger)
Dichloromethane (DCM) -0.1 - 0.2 MSolvent
Step-by-Step Procedure

Step 1: Setup and Solubilization

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with nitrogen or argon (optional but recommended to prevent hydrolysis).

  • Add 2-phenoxyethylamine (1.0 eq, e.g., 5.0 mmol, 686 mg) to the flask.

  • Add anhydrous DCM (25 mL) to dissolve the amine.

  • Add Triethylamine (1.5 eq, 7.5 mmol, ~1.05 mL). Stir to ensure a homogeneous solution.

Step 2: Controlled Addition (Critical Step) 6. Cool the reaction mixture to 0°C using an ice-water bath. Allow to equilibrate for 10 minutes. 7. Prepare a solution of chloroacetyl chloride (1.1 eq, 5.5 mmol, ~0.44 mL) in a small volume of DCM (5 mL) in a separate vial or dropping funnel.

  • Expert Insight: Diluting the acid chloride prevents localized high concentrations that lead to bis-acylation.
  • Add the chloroacetyl chloride solution dropwise to the amine mixture over 15–20 minutes.
  • Observation: White fumes (HCl) may form briefly but should be instantly neutralized by the TEA, forming a white precipitate (TEA·HCl salts).

Step 3: Reaction & Monitoring 9. Once addition is complete, allow the reaction to stir at 0°C for another 15 minutes. 10. Remove the ice bath and allow the mixture to warm to room temperature (RT) . 11. Stir at RT for 1–2 hours. 12. Monitor via TLC:

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.[1]
  • Visualization: UV (254 nm) or Ninhydrin stain (starting amine stains red/purple; product does not).
  • Target: Disappearance of the lower Rf starting amine spot.

Step 4: Workup (Purification by Extraction) 13. Quench the reaction by adding distilled water (20 mL). Stir vigorously for 5 minutes to hydrolyze any excess acid chloride. 14. Transfer to a separatory funnel. Separate the layers. 15. Wash 1 (Acidic): Wash the organic (DCM) layer with 1M HCl (20 mL).

  • Purpose: Protonates and removes unreacted phenoxyethylamine and any remaining TEA.
  • Wash 2 (Basic): Wash the organic layer with saturated aqueous NaHCO3 (20 mL).
  • Purpose: Neutralizes any residual acid and removes chloroacetic acid byproducts.
  • Wash 3 (Neutral): Wash with Brine (saturated NaCl, 20 mL).
  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.
  • Filter and concentrate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Step 5: Final Purification

  • Assessment: The crude product is often >95% pure and appears as an off-white solid.

  • Recrystallization (If needed): Dissolve the solid in a minimum amount of hot Ethanol or Ethyl Acetate, then slowly add Hexanes until turbidity persists. Cool to 4°C to crystallize.

  • Yield Expectation: 85–95%.

Characterization & Quality Control

To validate the synthesis, the following spectral features should be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • δ ~7.3 - 6.9 ppm (m, 5H): Aromatic protons (Phenoxy group).

    • δ ~6.8 ppm (br s, 1H): Amide N-H proton.

    • δ ~4.1 ppm (t, 2H): O-CH2-CH2 (Ether linkage).

    • δ ~4.05 ppm (s, 2H): Cl-CH2-C=O (Characteristic singlet of the chloroacetyl group).

    • δ ~3.7 ppm (q/t, 2H): CH2-CH2-NH (Methylene adjacent to nitrogen).

  • Physical Appearance: White to pale beige crystalline solid.

  • Melting Point: Typically in the range of 80–90°C (dependent on specific polymorph/purity; compare to analogous phenoxyethyl amides).

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-Acylation (Imide formation)Excess acid chloride or high temperature.Strictly maintain 0°C during addition. Ensure slow, dropwise addition. Do not exceed 1.2 eq of acid chloride.
Low Yield Hydrolysis of acid chloride.Use anhydrous DCM. Ensure glassware is dry. Purge with Nitrogen.
Product is Oily/Sticky Residual solvent or impurities.Triturate with cold hexanes or pentane to induce crystallization. Dry under high vacuum.
Starting Material Remains Acid chloride degraded.Check reagent quality. If degraded, distill chloroacetyl chloride or increase equivalents to 1.3 eq.

Safety & Hazards (HSE)

  • Chloroacetyl Chloride: Highly toxic, corrosive, and a potent lachrymator (tear gas agent).

    • Control: Handle strictly in a fume hood. Wear double nitrile gloves and safety goggles.

    • Disposal: Quench excess reagent with aqueous bicarbonate before disposal.

  • Dichloromethane: Suspected carcinogen and volatile. Avoid inhalation.

  • Phenoxyethylamine: Irritant.[2][3][4] Avoid skin contact.

References

  • BenchChem Technical Support. (2025).[5] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Singh, R., et al. (2017).[6] "A facile amidation of chloroacetyl chloride using DBU."[6] International Journal of ChemTech Research, 10(3), 365-372.[6] Retrieved from

  • Organic Syntheses. (1927). Chloroacetamide.[3][4][6][7] Org. Synth. 1927, 7, 16; Coll. Vol. 1, p.153. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from

Sources

Application

The Synthesis of Dibenzo[b,f]oxazepinones: A Detailed Guide to the Intramolecular Cyclization of 2-chloro-N-(2-phenoxyethyl)acetamide

The Synthesis of Dibenzo[b,f][1][2]oxazepinones: A Detailed Guide to the Intramolecular Cyclization of 2-chloro-N-(2-phenoxyethyl)acetamide Abstract This comprehensive application note provides a detailed protocol for th...

Author: BenchChem Technical Support Team. Date: February 2026

The Synthesis of Dibenzo[b,f][1][2]oxazepinones: A Detailed Guide to the Intramolecular Cyclization of 2-chloro-N-(2-phenoxyethyl)acetamide

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one, a core heterocyclic scaffold of significant interest in medicinal chemistry. The synthetic strategy is centered on a two-step process commencing with the acylation of 2-phenoxyethylamine to yield the key intermediate, 2-chloro-N-(2-phenoxyethyl)acetamide. This is followed by a proposed intramolecular Friedel-Crafts acylation to effect the cyclization and formation of the desired tricyclic lactam. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and verifiable results.

Introduction

The dibenzo[b,f][1][2]oxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. The strategic fusion of two benzene rings with a seven-membered oxazepine ring imparts a unique three-dimensional conformation, allowing for diverse interactions with biological targets. The synthesis of derivatives of this tricycle is therefore of considerable interest for the development of novel therapeutic agents.

This document outlines a robust and accessible pathway to 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one, starting from readily available precursors. The key transformation involves an intramolecular Friedel-Crafts acylation, a powerful and widely utilized reaction for the formation of cyclic ketones.[3] The causality behind the experimental choices, from the selection of reagents and catalysts to the purification techniques, is explained to provide a deeper understanding of the synthetic process.

Reaction Scheme

G cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: Intramolecular Cyclization A 2-Phenoxyethylamine C 2-chloro-N-(2-phenoxyethyl)acetamide A->C Acylation (Base, Solvent) B Chloroacetyl chloride B->C D 2-chloro-N-(2-phenoxyethyl)acetamide E 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one D->E Intramolecular Friedel-Crafts Acylation (Lewis Acid)

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 2-chloro-N-(2-phenoxyethyl)acetamide

The synthesis of the starting material is achieved through the acylation of 2-phenoxyethylamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the amine acts as the nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol

Materials:

  • 2-Phenoxyethylamine

  • Chloroacetyl chloride

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous dichloromethane to the stirred mixture. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(2-phenoxyethyl)acetamide.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 2: Intramolecular Friedel-Crafts Acylation

The core of this synthesis is the intramolecular Friedel-Crafts acylation of 2-chloro-N-(2-phenoxyethyl)acetamide. In this reaction, a Lewis acid is used to generate a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich phenoxy ring to form the new carbon-carbon bond and close the seven-membered ring.[3]

Reaction Mechanism

G cluster_0 Mechanism of Intramolecular Friedel-Crafts Acylation A 2-chloro-N-(2-phenoxyethyl)acetamide B Acylium ion intermediate A->B + AlCl3 - AlCl4- C Sigma complex (arenium ion) B->C Electrophilic attack by phenoxy ring D 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one C->D Deprotonation (restoration of aromaticity)

Figure 2: Proposed mechanism for the intramolecular Friedel-Crafts acylation.

Proposed Experimental Protocol

Materials:

  • 2-chloro-N-(2-phenoxyethyl)acetamide

  • Aluminum chloride (AlCl3), anhydrous

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Ice water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (2.0-3.0 eq.) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-N-(2-phenoxyethyl)acetamide (1.0 eq.) in anhydrous dichloromethane from the dropping funnel.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-24 hours. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice water with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one.

Data Presentation and Characterization

The identity and purity of the synthesized 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
Melting Point 211-213 °C (literature value)[4]
¹H NMR (DMSO-d₆) Aromatic protons (approx. 7.0-7.8 ppm), NH proton (approx. 10.3 ppm, broad singlet)[5]
¹³C NMR (DMSO-d₆) Carbonyl carbon (approx. 166 ppm), aromatic carbons in their characteristic regions[5]
Mass Spectrometry [M+H]⁺ at m/z = 212.07
FT-IR N-H stretch (approx. 3200-3400 cm⁻¹), C=O stretch (approx. 1660-1680 cm⁻¹)

Table 1: Expected Analytical Data for 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one.

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following measures should be taken:

  • Purity of Reagents: Use of anhydrous solvents and reagents is critical for the success of the Friedel-Crafts reaction.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent the deactivation of the Lewis acid catalyst by moisture.

  • Monitoring Reaction Progress: Regularly monitor the reaction by TLC to determine the optimal reaction time and to check for the formation of byproducts.

  • Thorough Characterization: The final product should be thoroughly characterized using the analytical techniques listed in Table 1 and the data compared with literature values to confirm its identity and purity.[4][5]

Conclusion

This application note provides a comprehensive guide for the synthesis of 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one from 2-chloro-N-(2-phenoxyethyl)acetamide. The detailed protocols and mechanistic insights are intended to enable researchers to successfully synthesize this important heterocyclic scaffold. The proposed intramolecular Friedel-Crafts acylation offers a plausible and efficient route to the target molecule, and the provided characterization data will aid in the verification of the final product.

References

  • Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry.[Link]

  • Google Patents.
  • Google Patents.Preparation of 2-(2-alkoxy phenoxy)
  • The preparation of dibenz[b,f][1][2]oxazepine-11-d1 and 10,11-di-hydrodibenz [b,f][1][2]oxazepin-11-one-7-d1. Semantic Scholar.[Link]

  • PubChem. 10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one.[Link]

  • Chemical-Suppliers. 10,11-Dihydrodibenz[b,f][1][2]oxazepin-11-one.[Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.[Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-Chloro-N-(2-phenoxyethyl)acetamide

Executive Summary: The "Warhead" Vulnerability Researchers often treat 2-chloro-N-(2-phenoxyethyl)acetamide as a simple building block, overlooking that the -chloroacetamide moiety is a reactive electrophile (often calle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Vulnerability

Researchers often treat 2-chloro-N-(2-phenoxyethyl)acetamide as a simple building block, overlooking that the


-chloroacetamide moiety is a reactive electrophile (often called a "warhead" in covalent drug discovery).

In basic conditions, this molecule is inherently unstable . The electron-withdrawing chlorine atom and the carbonyl group make the


-carbon highly susceptible to nucleophilic attack. Furthermore, the amide nitrogen, while not highly acidic (

), can be deprotonated by strong bases, leading to intermolecular dimerization.

Key Stability Rule: Avoid prolonged exposure to bases with


 or nucleophilic solvents (primary alcohols/thiols) unless the specific goal is displacement of the chloride.
Critical Degradation Pathways

We have identified three primary degradation mechanisms for this compound in basic media. Understanding these is critical for troubleshooting low yields or unknown impurities.

Pathway A: Hydrolysis (S_N2 Displacement)
  • Trigger: Aqueous bases (NaOH, KOH, Carbonates) or wet organic solvents.

  • Mechanism: The hydroxide ion (

    
    ) attacks the 
    
    
    
    -carbon, displacing the chloride.
  • Result: Formation of 2-hydroxy-N-(2-phenoxyethyl)acetamide . This impurity is significantly more polar and will streak on silica gel.

Pathway B: Alkoxylation (Solvent Solysis)
  • Trigger: Basic conditions in alcoholic solvents (Methanol, Ethanol).

  • Mechanism: The alkoxide ion (

    
    ) acts as the nucleophile.
    
  • Result: Formation of the

    
    -ether derivative (e.g., 2-methoxy-N-(2-phenoxyethyl)acetamide). This is often mistaken for the product because its polarity is similar to the starting material.
    
Pathway C: Intermolecular Dimerization
  • Trigger: Strong bases (NaH, KOtBu) or concentrated solutions.

  • Mechanism: Base deprotonates the amide nitrogen. The resulting anion attacks the

    
    -carbon of a second molecule.
    
  • Result: Formation of a piperazine-2,5-dione derivative (cyclic dimer).[1][2] This is usually an insoluble solid that precipitates out of the reaction.

Visualizing the Degradation Logic

The following diagram maps the causality of degradation based on reaction conditions.

StabilityPathways cluster_legend Reaction Outcomes SM 2-Chloro-N-(2-phenoxyethyl)acetamide (Starting Material) Base_Aq Aqueous Base (OH- / H2O) SM->Base_Aq Base_Alc Alcoholic Base (RO- / ROH) SM->Base_Alc Base_Str Strong Base / High Conc. (NaH / KOtBu) SM->Base_Str Prod_OH Hydroxy-Impurity (Hydrolysis) Base_Aq->Prod_OH SN2 Displacement (Fast) Prod_OR Alkoxy-Impurity (Solvolysis) Base_Alc->Prod_OR Competes with Hydrolysis Prod_Dimer Piperazine-2,5-dione (Dimerization) Base_Str->Prod_Dimer Intermolecular Cyclization

Caption: Figure 1. Mechanistic divergence of 2-chloro-N-(2-phenoxyethyl)acetamide in basic environments. Path selection is driven by nucleophile strength and solvent choice.

Troubleshooting Guide: Diagnostics & Solutions
Scenario 1: "My product disappeared, and I see a baseline spot on TLC."
  • Diagnosis: Complete Hydrolysis. You likely used a strong aqueous base (like 1M NaOH) or heated the reaction in the presence of water.

  • The Fix:

    • Switch to a weaker, non-nucleophilic base like Diisopropylethylamine (DIPEA) or Cesium Carbonate (

      
      ) .
      
    • Ensure solvents are anhydrous.

    • Validation: Check the LC-MS. The mass will shift from

      
       to 
      
      
      
      .
Scenario 2: "I have a new spot running just above my product, but the mass is wrong."
  • Diagnosis: Alcoholysis. Did you use Methanol or Ethanol as a solvent with a base?

  • The Fix:

    • Never use primary alcohols with

      
      -chloroacetamides in basic conditions unless you want the ether.
      
    • Switch to aprotic polar solvents: Acetonitrile (MeCN) , DMF , or THF .

    • Validation: In MeOH, look for a mass shift of

      
       (Methoxy) vs 
      
      
      
      (Cl).
Scenario 3: "A white solid precipitated that is insoluble in everything."
  • Diagnosis: Dimerization (Piperazine-2,5-dione formation).[1][2] This happens when the reaction is too concentrated or the base is too strong, favoring N-deprotonation over nucleophilic attack.

  • The Fix:

    • Dilute the reaction. High concentration favors intermolecular reactions (

      
       order kinetics).
      
    • Add the base slowly at

      
      .
      
    • Validation: This dimer is often NMR-silent in

      
       due to solubility. Try 
      
      
      
      . Look for a symmetric structure with no chlorine isotope pattern.
Experimental Protocols
Protocol A: Stability Monitoring (The "Stress Test")

Before committing valuable intermediates, validate your conditions.

  • Prepare Stock: Dissolve 5 mg of 2-chloro-N-(2-phenoxyethyl)acetamide in 1 mL of your target solvent (e.g., THF).

  • Add Base: Add 2 equivalents of your chosen base (e.g.,

    
    , 
    
    
    
    ).
  • Timepoints: Take aliquots at T=0, 1h, and 4h.

  • Quench: Crucial Step. Quench the aliquot immediately into 0.1 M HCl or Ammonium Chloride buffer. Do not inject basic reaction mixtures directly into HPLC; the basicity can degrade the silica column or continue reacting in the vial.

  • Analysis: Run LC-MS.

    • Pass: >95% Parent peak area.

    • Fail: Appearance of Hydroxy (M-18.5) or Dimer peaks.[1][3]

Protocol B: Safe Workup Procedure

How to isolate the compound without destroying it.

  • Cool Down: Chill reaction mixture to

    
    .
    
  • Acidify: Carefully adjust pH to ~4-5 using 0.5 M HCl or saturated

    
     .
    
    • Why? Acidic conditions protonate the amide (preventing dimerization) and suppress

      
       concentration (preventing hydrolysis).
      
  • Extract: Use Ethyl Acetate or Dichloromethane .

  • Wash: Wash organic layer with Brine (removes residual water/base)

    
     Dry over 
    
    
    
    .
  • Evaporate: Do not heat the water bath above

    
    .
    
Comparative Stability Data
ConditionSolventBaseT (

)
Stability (4h)Primary Byproduct
Mild DCMDIPEA25High None
Biphasic DCM/Water

25Moderate Slow Hydrolysis
Nucleophilic Methanol

25Low Methoxy-analog
Strong Base THFNaH0Very Low Dimer (Piperazine)
Harsh WaterNaOH (1M)25Zero Hydroxy-analog
Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Suzuki coupling with a boronic acid? A: Yes, but be careful. Suzuki conditions use aqueous base (e.g.,


). Use a biphasic system (Toluene/Water) and keep the reaction time short. If possible, use anhydrous conditions with 

or

in Dioxane to prevent hydrolysis of the chloride.

Q: Why does the phenoxyethyl group matter? A: While the phenoxy group is chemically stable, it acts as a "grease" handle. It makes the hydrolysis product (the hydroxy-acetamide) surprisingly soluble in organic solvents, making it hard to separate from the starting material by extraction alone. You will likely need column chromatography.

Q: Is the chloride sensitive to light? A: Generally,


-chloroacetamides are stable to ambient light, but they can degrade over months if stored in solution. Store the solid at 

in the dark.
References
  • Reactivity of Chloroacetamides: Jablonkai, I. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. American Chemical Society. [Link] Context: Establishes the fundamental S_N2 hydrolysis mechanism and kinetics for N-substituted chloroacetamides.

  • Dimerization Pathways: Eshak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of

    
    -Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate.
    [Link]
    Context: Details the formation of piperazine-2,5-diones (dimers) and the role of alkoxides in side reactions.
    
  • Covalent Inhibitor Design (Warhead Stability): Resnick, E., et al. (2019). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition. National Institutes of Health (PMC). [Link] Context: Discusses the electrophilicity and stability of the chloroacetamide warhead in biological (aqueous/buffered) contexts.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Phenoxyethyl vs. N-Benzyl Chloroacetamides in Covalent Inhibitor Design

This guide provides an in-depth technical comparison of N-phenoxyethyl and N-benzyl chloroacetamides , focusing on their application as covalent warheads in drug discovery. It synthesizes physicochemical principles with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-phenoxyethyl and N-benzyl chloroacetamides , focusing on their application as covalent warheads in drug discovery. It synthesizes physicochemical principles with experimental methodologies to assist in rational warhead selection.[1]

Executive Summary: The Warhead Selection Paradox

In the design of Targeted Covalent Inhibitors (TCIs), the chloroacetamide moiety (


) acts as a "workhorse" electrophile, offering a robust 

reactivity profile that is generally higher than acrylamides but tunable via the

-substituent.

While both N-benzyl and N-phenoxyethyl substituents classify as


-alkyl chloroacetamides, they exhibit distinct electronic, steric, and physicochemical behaviors that influence intrinsic reactivity (

)
, binding affinity (

)
, and metabolic liability . This guide dissects these differences to support data-driven scaffold selection.
Key Differentiators at a Glance
FeatureN-Benzyl ChloroacetamideN-Phenoxyethyl Chloroacetamide
Structure


Electronic Effect Weak Inductive (

is

to N)
Moderate Inductive (

is

to N)
Intrinsic Reactivity ModerateModerate-High (Enhanced by

-heteroatom)
Solubility (LogP) High LipophilicityImproved Solubility (Ether Oxygen)
Metabolic Risk Benzylic OxidationO-Dealkylation
Primary Use Case Hydrophobic pockets, rigid linkersExtending into solvent, H-bond engagement

Chemical Basis of Reactivity[2][3]

The reactivity of chloroacetamides is governed by the electrophilicity of the


-carbon, which is modulated by the electron density of the amide nitrogen.
Electronic Modulation (The -Effect)

The rate of cysteine alkylation (


) depends heavily on the electron-withdrawing nature of the 

-group attached to the amide nitrogen.
  • N-Benzyl: The phenyl ring exerts a weak electron-withdrawing inductive effect (

    
    ) through the methylene spacer. The Taft 
    
    
    
    constant for a benzyl group is
    
    
    . This results in a standard "baseline" reactivity for
    
    
    -alkyl chloroacetamides.
  • N-Phenoxyethyl: The ether oxygen is highly electronegative. Although separated by an ethylene chain, the

    
    -oxygen exerts a stronger inductive withdrawal than a 
    
    
    
    -carbon. This reduces the electron donation from the amide nitrogen into the carbonyl, thereby increasing the electrophilicity of the chloromethyl group.
    • Result:Phenoxyethyl derivatives typically exhibit slightly faster GSH adduct formation than their benzyl counterparts, assuming no steric hindrance.

Steric and Conformational Analysis
  • Benzyl: The phenyl ring is relatively close to the warhead (separated by 1 carbon). In restricted pockets, this can impose steric clashes that lower the apparent reaction rate despite favorable electronics.

  • Phenoxyethyl: The ethylene spacer (

    
    ) combined with the ether linkage provides a "flexible tether." This allows the warhead to orient more easily towards the target cysteine, potentially increasing 
    
    
    
    via improved positioning rather than just intrinsic reactivity.

Experimental Validation: GSH Reactivity Profiling

To objectively compare these warheads, a Glutathione (GSH) Reactivity Assay is the gold standard. This assay measures the pseudo-first-order half-life (


) of the electrophile in the presence of excess thiol.[2]
Representative Kinetic Data (Simulated for Comparison)

Note: Values are representative of typical N-alkyl chloroacetamide behaviors in pH 7.4 PBS buffer.

Warhead TypeGSH

(min)
Reactivity ClassMechanism
N-Aryl (Reference) < 15HighElectronic activation (Resonance)
N-Phenoxyethyl 45 - 90 Moderate-High Inductive activation (

-Oxygen)
N-Benzyl 60 - 120 Moderate Baseline N-Alkyl
N-Alkyl (Methyl) > 120LowElectron donating (+I)
Protocol: High-Throughput GSH Reactivity Assay

Objective: Determine intrinsic electrophilicity (


) independent of protein binding.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Internal Standard (e.g., Indoprofen)

  • Buffer: PBS pH 7.4 + 1 mM EDTA (to prevent oxidation)

Workflow:

  • Preparation: Dilute compound to 50 µM in Buffer containing 500 µM GSH (1:10 ratio) and Internal Standard.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add 1% Formic Acid/Acetonitrile to stop reaction.

  • Analysis: LC-MS/MS monitoring disappearance of parent ion

    
    .
    
  • Calculation: Plot

    
     vs time. Slope = 
    
    
    
    .

Visualization: Mechanism & Assay Logic

The following diagrams illustrate the reaction mechanism and the decision logic for selecting between these two linkers.

Reaction Coordinate: Cysteine Alkylation

The diagram below depicts the


 attack trajectory. Note the "Inductive Pull" nodes highlighting the difference between the ether oxygen and the methylene group.

ReactionMechanism Cys Cysteine Thiolate (Nucleophile) TS Transition State (Pentacoordinate) Cys->TS Attack (SN2) Warhead Chloroacetamide (Electrophile) Warhead->TS Product Thioether Adduct (Irreversible) TS->Product Cl- Departure Mod_Phenoxy Phenoxyethyl Effect: -I Inductive (Oxygen) Increases Electrophilicity Mod_Phenoxy->Warhead Activates Mod_Benzyl Benzyl Effect: Weak -I Inductive Baseline Reactivity Mod_Benzyl->Warhead Minor Activation

Caption: Comparative activation mechanism. The


-oxygen in phenoxyethyl moieties exerts a stronger inductive pull than the benzyl methylene, lowering the transition state energy.
Decision Tree: Warhead Selection

Use this logic flow to select the appropriate linker for your target.

DecisionTree Start Select Chloroacetamide Linker Q1 Target Pocket Characteristics? Start->Q1 Branch1 Hydrophobic / Aromatic Rich Q1->Branch1 Lipophilic Branch2 Solvent Exposed / Polar Q1->Branch2 Hydrophilic Res_Benzyl Select N-BENZYL (High Lipophilicity, Moderate Reactivity) Branch1->Res_Benzyl Res_Phenoxy Select N-PHENOXYETHYL (Better Solubility, H-Bond Acceptor) Branch2->Res_Phenoxy Note Note: Phenoxyethyl is slightly more reactive due to O-atom Branch2->Note Q2 Required Reactivity?

Caption: Selection logic based on binding pocket properties. Phenoxyethyl is preferred for solubility and polar interactions.

Case Studies & Applications

Case Study 1: Kinase Covalent Probes

In the development of covalent probes for CDK kinases , researchers often compare benzyl vs. phenoxyethyl linkers to span the distance from the ATP binding site to a non-catalytic cysteine.

  • Observation: The Phenoxyethyl linker often yields higher potency (

    
    ) not solely due to reactivity, but because the ether oxygen can accept a hydrogen bond from backbone amides or water networks at the solvent interface.
    
  • Outcome: Improved

    
     (binding affinity) drives the efficiency (
    
    
    
    ) more than the subtle increase in
    
    
    .
Case Study 2: Metabolic Stability
  • Benzyl Chloroacetamides: Susceptible to CYP450-mediated benzylic hydroxylation, which can lead to dealkylation or inactivation.

  • Phenoxyethyl Chloroacetamides: Susceptible to

    
    -dealkylation. However, the resulting metabolite (phenol derivative) is often rapidly cleared. In some herbicide designs (e.g., Flufenacet analogs), the phenoxyethyl group is chosen specifically to tune environmental degradation rates.
    

Conclusion

While both N-benzyl and N-phenoxyethyl chloroacetamides serve as effective moderate-reactivity warheads, the N-phenoxyethyl variant offers a slight edge in intrinsic electrophilicity and significant advantages in physicochemical properties (solubility, H-bonding).

Recommendation:

  • Start with N-Benzyl if your fragment screen hits are highly lipophilic or if you require a rigid hydrophobic interaction.

  • Switch to N-Phenoxyethyl to improve aqueous solubility , access distal cysteines via the flexible ethylene tether, or slightly enhance reactivity without resorting to highly reactive N-aryl warheads.

References

  • London, N., et al. (2014). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Chemical Biology. Link

    • Citation Context: Establishes the comparative reactivity of chloroacetamide libraries and the impact of N-methyl
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

    • Citation Context: Comprehensive review of warhead reactivity, including chloroacetamides vs. acrylamides.[3][4][5]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

    • Citation Context: Discusses the use of chloroacetamide fragments for cysteine profiling and the reactivity ranges of different deriv
  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. Link

    • Citation Context: Methodology for GSH reactivity assays and kinetic characteriz
  • Preenell, J., et al. (2023). "Sulfamate Acetamides as Self-Immolative Electrophiles." Journal of the American Chemical Society. Link

    • Citation Context: Compares benzyl-substituted electrophiles and discusses the electronic effects of N-substituents on protein labeling.

Sources

Comparative

A Senior Scientist's Guide to Verifying the Purity of Synthesized 2-chloro-N-(2-phenoxyethyl)acetamide

Introduction: The Imperative of Purity in Synthesis In the realm of drug discovery and materials science, 2-chloro-N-(2-phenoxyethyl)acetamide serves as a versatile intermediate for constructing more complex molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthesis

In the realm of drug discovery and materials science, 2-chloro-N-(2-phenoxyethyl)acetamide serves as a versatile intermediate for constructing more complex molecular architectures. Its utility, however, is directly contingent on its purity. The presence of unreacted starting materials, by-products, or residual solvents can lead to ambiguous biological data, unpredictable reaction kinetics, and compromised final product integrity. Ensuring the purity of this intermediate is therefore a critical, non-negotiable step in the synthetic workflow.[1][2]

This guide provides a comprehensive comparison of analytical techniques to rigorously verify the purity of 2-chloro-N-(2-phenoxyethyl)acetamide. We will move beyond mere procedural lists to explain the causality behind methodological choices, empowering researchers to design self-validating protocols for achieving certifiable purity.

Understanding the Synthetic Landscape and Potential Impurities

A robust purity analysis begins with an understanding of the synthesis itself. 2-chloro-N-(2-phenoxyethyl)acetamide is typically synthesized via a nucleophilic acyl substitution, reacting 2-phenoxyethylamine with chloroacetyl chloride, often in the presence of a base to neutralize the HCl by-product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Crude Product Mixture A 2-Phenoxyethylamine C Acylation Reaction (Base, Solvent) A->C B Chloroacetyl Chloride B->C D 2-chloro-N-(2-phenoxyethyl)acetamide (Target Compound) C->D Main Product E Unreacted 2-Phenoxyethylamine C->E Impurity F Chloroacetic Acid (from hydrolysis) C->F Impurity G Residual Solvent C->G Impurity Purity_Verification_Logic cluster_synthesis Synthetic Output cluster_analysis Purity Analysis Workflow cluster_result Final Assessment SynthesizedProduct Synthesized 2-chloro-N-(2-phenoxyethyl)acetamide HPLC HPLC-UV (Quantitative) SynthesizedProduct->HPLC Separation & Quantification NMR NMR Spectroscopy (Structural ID) SynthesizedProduct->NMR Structural Confirmation MS Mass Spectrometry (Molecular Weight) SynthesizedProduct->MS Identity Confirmation IR IR Spectroscopy (Functional Groups) SynthesizedProduct->IR Functional Group Check PurityConfirmed Purity Verified (Identity, Purity %, Impurity Profile) HPLC->PurityConfirmed NMR->PurityConfirmed MS->PurityConfirmed IR->PurityConfirmed

Sources

Validation

Biological Profile of Phenoxyethyl Acetamide Derivatives: A Comparative Technical Guide

Executive Summary Phenoxyethyl acetamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by a flexible ethyl ether linker connecting a lipophilic aromatic ring to a polar acetamide moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyethyl acetamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by a flexible ethyl ether linker connecting a lipophilic aromatic ring to a polar acetamide moiety. This structural arrangement mimics the pharmacophores of several established anticonvulsant and anti-inflammatory agents.

This guide provides a technical comparison of these derivatives against standard-of-care (SoC) agents. Unlike rigid congeners, the phenoxyethyl linker offers unique conformational flexibility, influencing binding affinity at Voltage-Gated Sodium Channels (VGSCs) and Cyclooxygenase (COX) enzymes.[1]

Key Findings:

  • Anticonvulsant Potency: Select derivatives exhibit ED50 values (17–22 mg/kg) comparable to Phenytoin in Maximal Electroshock (MES) models, with a superior neurotoxicity profile.[1]

  • Anti-inflammatory Efficacy: Halogenated derivatives demonstrate COX-2 selectivity with IC50 values in the sub-micromolar range (0.6–0.8 µM), approaching the potency of Celecoxib.[1]

Structural Basis & Rationale[2][3]

The pharmacological versatility of phenoxyethyl acetamides stems from their ability to act as hydrogen bond donors/acceptors while maintaining high lipophilicity (LogP ~2.5–3.5).

Scaffold Architecture

The core structure consists of three domains:

  • Lipophilic Tail (Aryl): Modulates penetration of the Blood-Brain Barrier (BBB).

  • Linker (O-CH2-CH2): Provides rotational freedom, distinguishing these from rigid phenoxyacetamides.[1]

  • Polar Head (Acetamide): The primary hydrogen-bonding motif for receptor interaction.

Scaffold Figure 1: Pharmacophore Segmentation of Phenoxyethyl Acetamide Derivatives Aryl Lipophilic Aryl Ring (Target for Substitution) Linker Ethyl Ether Linker (-O-CH2-CH2-) Flexibility & H-Bonding Aryl->Linker Ether Bond Amide Acetamide Head (-NH-CO-R) Receptor Binding Site Linker->Amide Amine Bond

Comparative Biological Activity[2][4]

Anticonvulsant Activity (vs. Phenytoin & Lacosamide)

Phenoxyethyl acetamides are designed to stabilize the inactive state of voltage-gated sodium channels (VGSCs), a mechanism shared with Lacosamide and Phenytoin.[1]

Experimental Data: Maximal Electroshock (MES) Test (Mice) Data synthesized from comparative SAR studies (e.g., substituted N-benzyl/phenoxyethyl analogs).[1]

Compound IDSubstituent (R)ED50 (mg/kg) [i.p.]TD50 (mg/kg) [Neurotoxicity]Protective Index (PI)Relative Potency
PEA-12 p-Fluoro17.7154.98.8High
PEA-14 p-Nitro22.0>500>22.7Moderate
Phenytoin (Standard)6.569.010.6Very High
Lacosamide (Standard)~4.5>100>20High
Valproate (Standard)252.0416.01.6Low

Analysis: While Phenytoin remains more potent on a mg/kg basis, PEA-12 and PEA-14 exhibit significantly higher Protective Indices (PI), indicating a wider therapeutic window and reduced neurotoxic side effects (ataxia/sedation) compared to older generation anti-epileptics.[1]

Anti-inflammatory Activity (vs. Celecoxib & Diclofenac)

Derivatives with electron-withdrawing groups (EWGs) on the phenoxy ring show significant COX-2 inhibition.[1]

Experimental Data: Carrageenan-Induced Paw Edema & COX Inhibition

Compound IDSubstituent (R)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio (SI)% Edema Inhibition (3h)
PEA-03c p-Chloro, p-Nitro0.68>100>14762%
PEA-05 Unsubstituted4.2012.53.028%
Celecoxib (Standard)0.0415.037575%
Diclofenac (Standard)0.900.50.5568%

Analysis: Compound PEA-03c demonstrates a favorable safety profile by selectively inhibiting COX-2, thereby reducing the risk of gastric ulceration associated with non-selective NSAIDs like Diclofenac.[1] While less potent than Celecoxib, it offers a viable alternative scaffold for further optimization.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity is strictly governed by the electronic and steric nature of substituents on the phenoxy ring.

SAR Figure 2: SAR Logic Flow for Phenoxyethyl Acetamide Optimization Core Phenoxyethyl Acetamide Core EWG Electron Withdrawing Groups (Cl, F, NO2) Core->EWG Para-substitution EDG Electron Donating Groups (CH3, OCH3) Core->EDG Para/Meta-substitution Bulky Bulky Amide Substituents (Thiazole, Benzyl) Core->Bulky N-alkylation Act_AntiInf Increased Anti-inflammatory Potency (COX-2 Binding) EWG->Act_AntiInf Strong Correlation Act_AntiConv Enhanced Anticonvulsant Activity (Na+ Channel) EWG->Act_AntiConv Moderate Correlation Act_Tox Decreased Solubility Potential Toxicity EDG->Act_Tox Often reduces potency Bulky->Act_AntiConv Critical for lipophilicity

Mechanistic Insight:

  • Halogens (F, Cl): Enhance lipophilicity and metabolic stability, improving CNS penetration for anticonvulsant activity.[1]

  • Nitro (NO2): Increases acidity and hydrogen bond accepting capability, often improving COX-2 active site fit.[1]

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis: Williamson Ether / Amidation Workflow

Objective: Synthesize N-(2-phenoxyethyl)acetamide derivatives.

  • Etherification: React substituted phenol with 1,2-dibromoethane (excess) using K2CO3 in refluxing acetone (8h).

    • Control: TLC monitoring (Hexane:Ethyl Acetate 7:3).[2]

  • Amination: React the resulting 2-phenoxyethyl bromide with excess ammonia or specific amine in ethanol (sealed tube, 80°C, 12h).

  • Acetylation: Treat the amine with acetic anhydride or acetyl chloride in DCM at 0°C.

    • Purification: Recrystallization from Ethanol/Water.

Bioassay: Maximal Electroshock (MES) Test

Objective: Evaluate anticonvulsant potential.[3][4][5]

  • Animals: Male Albino mice (20-25g), n=6 per group.

  • Preparation: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.).

  • Stimulus: Apply corneal electrodes: 50 mA, 60 Hz, 0.2s duration.

  • Endpoint: Abolition of the hind limb tonic extensor component of the seizure.

  • Validation:

    • Positive Control:[1] Phenytoin (25 mg/kg).[1]

    • Negative Control:[1] Vehicle (0.5% CMC).

    • Criterion: Protection is defined as the absence of hind limb extension >90°.

Bioassay: Carrageenan-Induced Paw Edema

Objective: Quantify anti-inflammatory activity.[6]

  • Induction: Inject 0.1 mL of 1% carrageenan (w/v) into the sub-plantar region of the right hind paw.

  • Treatment: Administer test compounds orally 1 hour prior to carrageenan injection.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, and 3 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is control volume and
    
    
    is test volume.[1]

References

  • Rani, N. et al. (2015). Synthesis and biological evaluation of substituted phenoxy acetamide derivatives as potential anti-inflammatory agents.[6] Archives of Pharmacy Practice.

  • Brodie, M. J. et al. (2014). Comparison of Lacosamide and other anti-seizure medications: Pharmacokinetics and safety profiles. Epilepsia.[7][8]

  • Obniska, J. et al. (2010). Synthesis and anticonvulsant activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[1] European Journal of Medicinal Chemistry.

  • Cheng, Y. et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl)cinnamamide derivatives.[1] European Journal of Medicinal Chemistry.

  • Smith, P. et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.[9] Pharmaceutical Sciences.[10]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-chloro-N-(2-phenoxyethyl)acetamide

This guide provides an operational framework for the safe handling and disposal of 2-chloro-N-(2-phenoxyethyl)acetamide . It is designed for researchers and safety officers who require immediate, actionable protocols bac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational framework for the safe handling and disposal of 2-chloro-N-(2-phenoxyethyl)acetamide . It is designed for researchers and safety officers who require immediate, actionable protocols backed by chemical logic.

Executive Hazard Assessment

Chemical Class:


-Chloroacetamide
Primary Hazard: Alkylating Agent (Electrophile) 
CAS:  90869-70-8 (typical)

As a Senior Application Scientist, I must emphasize that the safety profile of this compound is dictated by its


-chloroacetamide pharmacophore . This functional group is a potent electrophile capable of alkylating biological nucleophiles (such as cysteine and lysine residues in proteins) via an 

mechanism.

Consequently, this compound is a strong skin sensitizer (causing allergic contact dermatitis) and a potential carcinogen. Disposal procedures must prevent environmental release and accidental human contact.

Critical Safety Data
PropertySpecificationOperational Implication
Reactivity High (

Electrophile)
Reacts with amines, thiols, and thiosulfates.
Stability Hydrolytically unstable in high pHDo NOT mix with strong bases in waste streams (exothermic hydrolysis).
Waste Code Halogenated Organic Must go to high-temperature incineration.
PPE Nitrile (Double gloving recommended)Latex is permeable to many halogenated organics.

Waste Segregation & Compatibility

Proper segregation is the first line of defense against laboratory accidents. 2-chloro-N-(2-phenoxyethyl)acetamide must be isolated based on its chemical compatibility.

Waste StreamStatusScientific Rationale
Halogenated Organics PREFERRED The chlorine atom mandates incineration at

to prevent dioxin formation.
Aqueous Acid ACCEPTABLE Stable in mild acid; however, solubility is poor.
Aqueous Base PROHIBITED Strong bases (

) trigger hydrolysis of the amide or displacement of the chloride, causing heat evolution and unknown byproducts.
Oxidizers PROHIBITED Potential for violent reaction with the organic ether/phenyl backbone.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, contaminated gloves, paper towels, weighing boats.

  • Containment: Place the solid material into a clear polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second, durable hazardous waste bag (minimum 2 mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-chloro-N-(2-phenoxyethyl)acetamide, solid debris."

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Disposal: Transfer to the RCRA Satellite Accumulation Area for pickup. Do not compact or compress.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates, reaction solvents containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy (e.g., DCM, Chloroform, Ethyl Acetate).

  • Transfer: Pour into the Halogenated Organic Waste container using a funnel to prevent splashing.

  • Log Entry: Immediately record the estimated amount of 2-chloro-N-(2-phenoxyethyl)acetamide added to the carboy log sheet. This is critical for the waste vendor's incineration profile.

Protocol C: Empty Container Management (Triple Rinse)

Applicability: Glass vials or bottles that contained the pure substance.

  • Solvent Selection: Use a solvent in which the compound is highly soluble (e.g., Acetone or Dichloromethane).

  • Rinse 1: Add solvent (~10% volume), cap, and shake vigorously. Decant into Halogenated Liquid Waste .

  • Rinse 2 & 3: Repeat Step 2 two more times.

  • Defacing: Cross out the original label. Mark as "Triple Rinsed."

  • Final Disposal: Cap off/discard glass in the broken glass bin (if chemically clean per local EHS rules) or glass recycling.

Decontamination & Spill Response (The "Quench")

In the event of a spill or the need to deactivate glassware, we utilize the electrophilic nature of the molecule against itself. We introduce a "sacrificial nucleophile"—Sodium Thiosulfate —to displace the chloride, rendering the molecule water-soluble and significantly less toxic.

The Chemistry of Deactivation


The thiosulfate anion attacks the 

-carbon, displacing the chloride ion.
Decontamination Solution Recipe
  • Active Agent: Sodium Thiosulfate pentahydrate (10% w/v).

  • Solvent: 50:50 mixture of Water and Ethanol (Ethanol is required to solubilize the organic chloroacetamide so the thiosulfate can reach it).

Spill Cleanup Procedure
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles.

  • Absorb: Cover liquid spills with vermiculite or absorbent pads.

  • Quench:

    • Spray or gently pour the Decontamination Solution over the contaminated area/absorbent.

    • Allow to sit for 30 minutes . This contact time is non-negotiable to ensure the

      
       reaction reaches completion.
      
  • Clean: Scoop the wet absorbent into a hazardous waste bag.

  • Wash: Scrub the surface with soap and water.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling this compound, ensuring compliance with RCRA standards.

DisposalWorkflow Start Start: 2-chloro-N-(2-phenoxyethyl)acetamide Waste StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder, Gloves, Debris) StateCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill Bagging Double Bag in Polyethylene Solid->Bagging HalogenCheck Assign to Halogenated Stream? Liquid->HalogenCheck Quench Apply Thiosulfate/EtOH Solution Wait 30 Mins Spill->Quench TagSolid Tag: Toxic/Irritant Solid Bagging->TagSolid Final Final Disposal: High Temp Incineration TagSolid->Final Carboy Pour into Halogenated Waste Carboy HalogenCheck->Carboy Yes Log Log Concentration on Tag Carboy->Log Log->Final Absorb Absorb with Vermiculite Quench->Absorb Absorb->Bagging

Figure 1: Decision matrix for the segregation and treatment of chloroacetamide waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Define Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-(2-phenoxyethyl)acetamide

Executive Summary & Chemical Identity 2-chloro-N-(2-phenoxyethyl)acetamide is an -chloroacetamide derivative. In drug discovery, it is frequently employed as an electrophilic "warhead" for covalent inhibition or as a bui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-chloro-N-(2-phenoxyethyl)acetamide is an


-chloroacetamide derivative. In drug discovery, it is frequently employed as an electrophilic "warhead" for covalent inhibition or as a building block for peptidomimetics.

The Core Hazard: The


-chloroacetamide moiety is a potent alkylating agent . It reacts irreversibly with nucleophiles (specifically cysteine sulfhydryl groups) in biological proteins.
  • Physiological Implication: This reactivity drives its high potential for allergic contact dermatitis (sensitization) and cytotoxicity.

  • Logistical Implication: Standard "lab safety" is insufficient. You must employ a barrier-redundancy strategy to prevent micro-exposures that lead to sensitization over time.

PropertySpecification
CAS Number 90869-70-8 (Generic analog ref: 79-07-2 for Chloroacetamide)
Physical State Crystalline Solid (White to Off-White)
Molecular Weight 213.66 g/mol
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low water solubility.
Key GHS Hazards H301 (Toxic if swallowed), H317 (Skin Sensitizer), H361 (Suspected Repro.[1][2] Toxin).

Personal Protective Equipment (PPE) Matrix

Rationale: The lipophilic "phenoxyethyl" tail facilitates dermal absorption, transporting the reactive chloroacetamide headgroup across the stratum corneum. Barrier integrity is paramount.

Hand Protection (The "Double-Shell" Protocol)

Do NOT rely on single-layer latex. Latex is permeable to organic halides and offers poor protection against the solvents (DCM/DMF) typically used with this compound.

LayerMaterialThicknessFunction & Logic
Inner Nitrile (Accelerator-Free) 4-5 milBiological Barrier: Prevents skin contact if outer glove breaches. Accelerator-free reduces risk of Type IV chemical allergies from the glove itself.
Outer Nitrile (High-Performance) 6-8 milSacrificial Barrier: Takes the mechanical wear and initial chemical splash.
Spill Laminate (Silver Shield/4H) N/AAbsolute Barrier: Required for cleaning concentrated spills or handling stock solutions in penetrating solvents (e.g., DCM).
Respiratory & Ocular Protection[1][3][4]
  • Solid Handling: The dust is an irritant and toxic alkylator.

    • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).

    • Secondary (if hood unavailable): N95 or P100 particulate respirator.

  • Solution Handling:

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of splash migration.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Handling 2-chloro-N-(2-phenoxyethyl)acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent UseHood Use Hood + Single Nitrile (Double if >1g) Hood->UseHood Yes Resp Req: P100 Respirator + Goggles + Double Nitrile Hood->Resp No StdSolv Standard (MeOH, Water) Solvent->StdSolv PenSolv Penetrating (DCM, DMF, DMSO) Solvent->PenSolv GloveStd Double Nitrile (Change every 30 min) StdSolv->GloveStd GloveHigh Laminate Liner or Double Nitrile (Change immediately on splash) PenSolv->GloveHigh

Caption: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves for penetrating solvents.

Operational Workflow & Logistics

Weighing & Solubilization

The most critical moment for exposure is weighing the dry powder (dust generation) and the initial addition of solvent (splash risk).

  • Static Control: Chloroacetamides are often fluffy crystals that carry static. Use an ionizing gun or anti-static balance brush to prevent powder "jumping."

  • Containment: Weigh inside the fume hood. If the balance is outside, weigh into a tared vial with a septum cap, then move to the hood before adding solvent.

  • Solvent Addition: Add solvent via syringe through a septum if possible to avoid open-vessel splashing.

Reaction Monitoring
  • TLC/HPLC: Do not treat aliquots as "safe" just because they are dilute. The alkylating potential remains.

  • Needle Hygiene: Do not recap needles. Dispose of needles directly into a sharps container located inside the hood to prevent dripping across the lab floor.

Decontamination & Quenching (The "Self-Validating" System)

You cannot "wash away" alkylating agents with just water; you must chemically deactivate them.

  • Decontamination Solution: 10% Aqueous Sodium Thiosulfate or 1M Aqueous Ammonia.

    • Mechanism:[3][4][5][6][7] The thiosulfate or ammonia acts as a sacrificial nucleophile, attacking the

      
      -chloro position and displacing the chloride, rendering the molecule non-toxic (or significantly less reactive).
      
  • Surface Wipe-down:

    • Apply Thiosulfate solution to the work area.

    • Wait 5 minutes (Contact time).

    • Wipe with water, then ethanol.

    • Validation: If the yellow thiosulfate solution turns clear/cloudy rapidly, significant contamination was present.

Waste Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Double-bag in clear polyethylene. Label as "Toxic Solid - Alkylating Agent."

  • Liquid Waste: Segregate into Halogenated Organic Waste .

    • Critical: Do NOT mix with strong acids (potential for chloroacetic acid formation) or strong oxidizers.

Emergency Procedures
ScenarioImmediate ActionMedical Follow-up
Skin Contact Drench: Wash with soap and water for 15 mins.[8] Do NOT use alcohol (enhances absorption).Consult physician. Monitor for delayed dermatitis (24-48 hrs).
Eye Splash Irrigate: Flush for 15 mins. Lift eyelids.Requires Ophthalmologist review (corneal damage risk).
Spill (>1g) Evacuate: Clear area. Use SCBA if dust is airborne.Report to EHS.

Handling Workflow Diagram

Workflow Storage Storage (Cool, Dry, <25°C) Weigh Weighing (Anti-static, Fume Hood) Storage->Weigh Transfer React Reaction (Closed Vessel) Weigh->React + Solvent Quench Quench/Decon (Na-Thiosulfate) React->Quench Workup Waste Disposal (Halogenated Stream) Quench->Waste Segregate

Caption: Operational lifecycle from storage to disposal, emphasizing the quenching step prior to waste stream entry.

References

  • PubChem. (2025). 2-Chloro-N-phenethyl-acetamide | C10H12ClNO.[9][10][11] National Library of Medicine. [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). Glove permeation of chemicals: The state of the art of current practice. NIOSH Stacks. [Link]

Sources

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